molecular formula C17H21ClN2S B12043914 Promethazine-D3 hydrochloride, vial of 5 mg, certified reference material

Promethazine-D3 hydrochloride, vial of 5 mg, certified reference material

Cat. No.: B12043914
M. Wt: 323.9 g/mol
InChI Key: XXPDBLUZJRXNNZ-MUTAZJQDSA-N
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Description

Promethazine-D3 hydrochloride is a deuterated form of promethazine hydrochloride, a first-generation antihistamine. This compound is used as a certified reference material in various analytical applications. Promethazine itself is known for its antihistaminic, sedative, and antiemetic properties, making it useful in treating allergies, insomnia, and nausea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of promethazine hydrochloride involves several steps:

Industrial Production Methods

Industrial production of high-purity promethazine hydrochloride involves dissolving promethazine base in acetone, decolorizing with activated carbon, filtering, and crystallizing with dry hydrochloric acid gas. The crystallized product is then rinsed with acetone and dried under vacuum .

Chemical Reactions Analysis

Promethazine-D3 hydrochloride undergoes various chemical reactions:

    Oxidation: Promethazine can be oxidized to form promethazine sulfoxide.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Promethazine can undergo substitution reactions, particularly involving the amino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Promethazine-D3 hydrochloride is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry (GC-MS and LC-MS) for the quantification of promethazine. It is also used in forensic toxicology to detect and quantify promethazine in biological samples. Additionally, it has applications in pharmacokinetic studies to understand the metabolism and distribution of promethazine in the body .

Mechanism of Action

Promethazine-D3 hydrochloride exerts its effects by antagonizing several receptors:

    Histamine H1 receptors: This action helps in treating allergic reactions.

    Muscarinic receptors: This contributes to its sedative and antiemetic effects.

    Dopamine receptors: This action is involved in its anti-nausea effects.

    Alpha-adrenergic receptors: This contributes to its sedative properties

Comparison with Similar Compounds

Promethazine-D3 hydrochloride is similar to other phenothiazine derivatives such as:

    Chlorpromazine: Used primarily as an antipsychotic.

    Trifluoperazine: Used for its antipsychotic and antiemetic properties.

    Prochlorperazine: Commonly used to control severe nausea and vomiting.

What sets promethazine-D3 hydrochloride apart is its use as a deuterated internal standard, which provides more accurate and reliable analytical results in mass spectrometry due to its stable isotopic composition .

Properties

Molecular Formula

C17H21ClN2S

Molecular Weight

323.9 g/mol

IUPAC Name

N-methyl-1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3;

InChI Key

XXPDBLUZJRXNNZ-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl

Origin of Product

United States

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